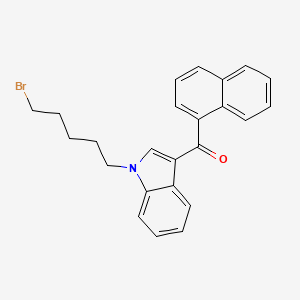

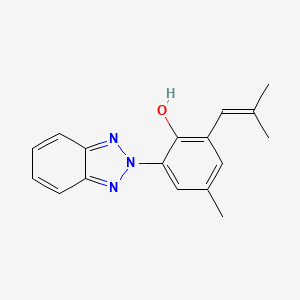

![molecular formula C10H20N2OSSi B585140 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine CAS No. 1083059-77-1](/img/structure/B585140.png)

5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine

Vue d'ensemble

Description

The compound is a derivative of thiazol-2-amine with a tert-butyldimethylsilyl ether group attached to the 5-position via a methylene bridge . Thiazoles are aromatic heterocycles, and the tert-butyldimethylsilyl group is often used in organic synthesis as a protective group for alcohols .

Molecular Structure Analysis

The compound likely has a planar thiazole ring, with the TBDMS group adding significant steric bulk . The exact 3D conformation would depend on the specific interactions between these groups.Chemical Reactions Analysis

Thiazoles can participate in a variety of reactions, including nucleophilic substitution and metal-catalyzed cross-coupling . The TBDMS group can be removed under acidic conditions or with fluoride ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and substitution pattern. Generally, we can expect that the compound is relatively stable, although the TBDMS group can be sensitive to acidic and fluoride conditions .Applications De Recherche Scientifique

Synthesis and Crystallographic Analysis : The compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, a derivative of the chemical structure , has been synthesized and analyzed through single-crystal X-ray diffraction, revealing its complex molecular geometry and potential for forming stable three-dimensional network structures (叶姣 et al., 2015).

Reactivity in Organic Synthesis : A study on the isomerization reaction of olefin using RuClH(CO)(PPh(3))(3) demonstrated the potential of tert-butyldiphenylsilyl compounds (similar in structure to the chemical ) in facilitating the migration of double bonds in molecules, highlighting its role in synthetic organic chemistry (Wakamatsu et al., 2000).

Structural Elucidation and Molecular Interactions : Studies on related thiazole compounds have detailed the molecular structure and intermolecular interactions, such as hydrogen bonding and molecular packing, emphasizing the importance of such compounds in understanding molecular assembly and interactions (D. Lynch & I. Mcclenaghan, 2004).

Chemical Reactions and Synthesis of Derivatives : Investigations into the reactivity of similar compounds have provided insights into the synthesis of novel derivatives and their potential applications in various fields like material science or pharmacology. For example, research on 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one explored its reactivity under various conditions, leading to the formation of different amides and potentially bioactive compounds (L. Mironovich & D. Shcherbinin, 2014).

Safety and Hazards

Orientations Futures

The utility of this compound would likely depend on the specific context in which it’s being used. Thiazoles are found in many biologically active compounds, so it’s possible that this compound could have interesting biological activity. The use of the TBDMS group suggests that it might be an intermediate in a larger synthesis .

Mécanisme D'action

Target of Action

Compounds with similar structures have been used as silylating agents for the protection of hydroxyl groups .

Mode of Action

The compound interacts with its targets through a process known as silylation. This involves the replacement of a hydrogen atom in the hydroxyl group of the target molecule with a silyl group, which in this case is the tert-Butyl(dimethyl)silyl group . This reaction is typically facilitated by a catalyst and results in the formation of a more stable molecule .

Biochemical Pathways

The silylation process affects various biochemical pathways by altering the reactivity of molecules. For instance, the protection of hydroxyl groups can prevent unwanted reactions in certain synthetic pathways .

Result of Action

The primary result of the action of 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine is the protection of hydroxyl groups in target molecules. This can enhance the stability of these molecules and prevent unwanted reactions .

Action Environment

The action, efficacy, and stability of 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine can be influenced by various environmental factors. For instance, the compound is stable to aqueous base, but may be converted back to the alcohols under acidic conditions . The temperature and presence of a catalyst can also affect the rate and efficiency of the silylation process .

Propriétés

IUPAC Name |

5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2OSSi/c1-10(2,3)15(4,5)13-7-8-6-12-9(11)14-8/h6H,7H2,1-5H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMXUHUAXJBDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2OSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727064 | |

| Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1083059-77-1 | |

| Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-(4-hydroxyphenyl)-2-propenamide-13C,d3](/img/no-structure.png)

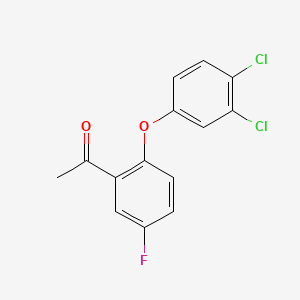

![4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol](/img/structure/B585074.png)

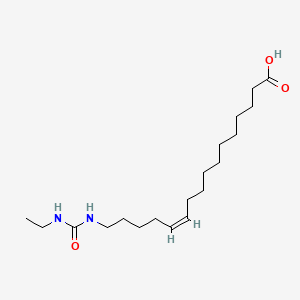

![Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B585075.png)